Home > Products > Screening Compounds P35591 > 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone - 2034400-76-3

2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Catalog Number: EVT-2940966
CAS Number: 2034400-76-3
Molecular Formula: C19H23N3O4
Molecular Weight: 357.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone derivatives

  • Compound Description: This series of thiouracil amide compounds was synthesized and evaluated for its ability to inhibit poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. []

2-(4-(2,4-Dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives

  • Compound Description: These derivatives were designed and synthesized to evaluate their antileukemic activity against two human leukemic cell lines (K562 and CEM). []

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: AMG 579 emerged as a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A), showing promise as a clinical candidate. []

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

  • Compound Description: CHMFL-FLT3-122 demonstrates significant potential as a potent and orally available FLT3 kinase inhibitor, particularly for FLT3-ITD positive acute myeloid leukemia. []
  • Compound Description: This series of compounds, synthesized under microwave irradiation, was evaluated for its antibacterial activity. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is identified as a highly potent type II cKIT kinase inhibitor, demonstrating promising activity against both wild-type cKIT and the T670I gatekeeper mutant. []

6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one (7)

  • Compound Description: Identified as a multitarget small molecule (MSM) with potent dual-target activities against acetylcholinesterase and monoamine oxidase B, compound 7 also demonstrated affinity for σ1/σ2 receptors. []

6-[(N-(Cyclo)aminoalkyl)oxy]-4H-chromen-4-ones

  • Compound Description: This series of compounds was investigated for its affinity for sigma 1/2 (σ1/σ2) receptors, aiming to develop potential agents for Alzheimer's disease and neuropathic pain. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: BAY 59-3074 is identified as a novel, selective cannabinoid CB1/CB2 receptor ligand, exhibiting partial agonist properties at these receptors. []
  • Compound Description: This series of compounds was synthesized and assessed for their anti-inflammatory activity in vivo, with some derivatives showing comparable activity to acetylsalicylic acid. []

8-[3-(2-Methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009)

  • Compound Description: LMD-009 is identified as a novel nonpeptide agonist for the chemokine receptor CCR8, showing high potency in stimulating various cellular responses. []

[[(Tetrazol-5-ylaryl)oxy]methyl]acetophenones

  • Compound Description: This series of compounds was synthesized and evaluated for its ability to antagonize leukotriene D4-induced contractions in guinea pig ileum. []

1-[2-Hydroxy-3-propyl-4-[[4-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]phenyl]ethanone (LY1632443)

  • Compound Description: LY1632443 emerged as a potent leukotriene D4 antagonist and has undergone extensive pharmacological evaluation for its potential as an anti-asthma agent. []

(E)-1-(1-Methoxy-9H-carbazol-3-yl)-3-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one

  • Compound Description: This piperidine-containing chalcone, designed by incorporating murrayanine and a synthetic acetophenone, was screened for its antibacterial and antifungal properties. []

3-Chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methylpyrimidin-2-ylmethyl)-amino]methyl}-piperidin-1-yl)-methanone (F15599)

  • Compound Description: F15599 is identified as a selective 5-HT1a biased agonist that effectively improves respiration in a mouse model of Rett syndrome. [, ]

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone (LY255283)

  • Compound Description: LY255283 is identified as a potent leukotriene B4 (LTB4) receptor antagonist, exhibiting potent inhibitory activity in binding assays. []

7-[[3-[4-(Diphenylmethylene)piperidin-1-yl]propyl]oxy]-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran

  • Compound Description: This compound exhibits potent antihistaminic activity and inhibits leukotriene D4-induced contractions in guinea pig ileum. []

N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

  • Compound Description: This compound, in combination with 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinecarboxamide, demonstrates potential as an antitumor agent by inhibiting combined kinases. [, ]

Properties

CAS Number

2034400-76-3

Product Name

2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

IUPAC Name

2-(3-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone

Molecular Formula

C19H23N3O4

Molecular Weight

357.41

InChI

InChI=1S/C19H23N3O4/c1-14-20-9-8-18(21-14)26-17-7-4-10-22(12-17)19(23)13-25-16-6-3-5-15(11-16)24-2/h3,5-6,8-9,11,17H,4,7,10,12-13H2,1-2H3

InChI Key

QSMHEWKJUJYEOY-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC(=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.